The compound "(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine" is a chiral molecule that has garnered attention due to its potential applications in various fields of chemistry. The interest in such compounds lies in their ability to act as catalysts or intermediates in stereoselective synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals and other fine chemicals.
In analytical chemistry, chiral compounds such as "(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine" can be used to facilitate the synthesis of enantiomerically pure substances. The stereoselective preparation of 1,2-diphenylethylenediamine derivatives, as demonstrated in the reduction of 1,2-diimine with an oxazaborolidine catalyst, highlights the importance of such chiral catalysts. The resulting compounds can be used as standards or reagents in chiral analysis and separation techniques2.
The pharmaceutical industry benefits greatly from the development of chiral catalysts that can produce enantiomerically pure drugs. The high enantioselectivity achieved in the synthesis of (R,R)-1,2-diphenylethylenediamine showcases the potential of using similar compounds in the production of active pharmaceutical ingredients (APIs). The ability to obtain such high purity in enantiomers is crucial for the efficacy and safety of chiral drugs2.
While not directly cited in the provided papers, compounds with trifluoromethanesulfonyl groups have been explored in material science for their potential use in creating advanced materials. The unique properties of these compounds could lead to the development of new polymers or coatings with enhanced performance characteristics.
The synthesis of (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine typically involves the following steps:
The general reaction can be represented as follows:
The molecular structure of (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine features:
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F
(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine participates in various chemical reactions, primarily due to its sulfonamide functional groups:
The mechanism of action for (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine primarily involves its role as a ligand:
The physical and chemical properties of (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine are summarized as follows:
Property | Value |
---|---|
Melting Point | 213 °C |
Appearance | White crystalline powder |
Solubility | Soluble in methanol |
Specific Rotation | +6° (C=1, CHCl₃) |
Purity | ≥98% (GC) |
Hazard Statements | Causes skin and eye irritation |
(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine finds applications in several scientific fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1